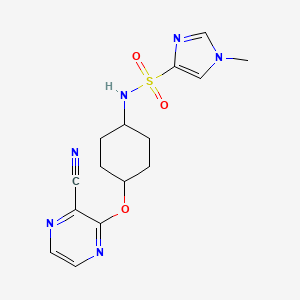

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

Chemical Identifier: CAS 2034452-39-4 .

Molecular Formula: C₁₅H₁₈N₆O₃S.

Molecular Weight: 362.4 g/mol.

Structural Features:

- A cyclohexyl group substituted with a 3-cyanopyrazine moiety via an ether linkage (OCH₂ group).

- A 1-methylimidazole ring fused to a sulfonamide group (SO₂NH) at the 4-position.

- The stereochemistry is defined as (1r,4r), indicating a rigid trans-cyclohexane conformation.

SMILES: Cn1cnc(S(=O)(=O)NC2CCC(Oc3nccnc3C#N)CC2)c1 .

Properties

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O3S/c1-21-9-14(19-10-21)25(22,23)20-11-2-4-12(5-3-11)24-15-13(8-16)17-6-7-18-15/h6-7,9-12,20H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVZLDFAIQKBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a cyclohexyl group and a cyanopyrazinyl ether moiety. The exploration of its biological activity is essential for understanding its potential therapeutic applications.

Preliminary studies suggest that this compound may interact with specific biological targets, potentially influencing various biochemical pathways. The precise mechanisms of action remain to be fully elucidated, but initial interactions with receptors or enzymes involved in metabolic pathways have been indicated.

In Vitro Studies

In vitro evaluations have shown that this compound exhibits promising activity against several cell lines. For instance, studies have reported its potential to inhibit cell proliferation and induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| U937 (Leukemia) | 10 | Induces apoptosis |

| HepG2 (Liver) | 15 | Inhibits proliferation |

| MDA-MB-231 (Breast) | 8 | Reduces invasive potential |

Structure-Activity Relationship (SAR)

The structure of the compound allows for various substitutions that can significantly affect its biological activity. Comparative analysis with similar compounds has provided insights into how structural variations influence pharmacological profiles.

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yloxy)acetamide | Contains thiophene instead of cyanopyrazine | Potentially different pharmacological profile |

| N-(1R,4R)-4-(3-amino-propanamido)cyclohexyl)-2,2-difluorobenzo[d][1,3]dioxole | Features difluorobenzo structure | Enhanced lipophilicity due to fluorine substituents |

| N-(1R,4R)-4-(3-methoxyphenoxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide | Contains methoxy groups | Different electronic properties affecting biological activity |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Cancer Treatment : A study involving human leukemia cells demonstrated that the compound significantly inhibited cell growth and induced apoptosis at concentrations lower than those required for normal cells.

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria.

- Neuroprotective Effects : Research focusing on neuropeptide Y receptors suggested that derivatives of this compound could serve as antagonists, potentially aiding in obesity treatment by modulating appetite pathways.

Comparison with Similar Compounds

Cyazofamid (4-Chloro-2-Cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide)

Key Differences :

- Cyazofamid replaces the cyclohexyl-pyrazine ether group with a p-tolyl (para-methylphenyl) substituent and introduces a chlorine atom at the 4-position of the imidazole ring .

- The sulfonamide group in cyazofamid is N,N-dimethylated, whereas the target compound has a cyclohexyl-linked secondary sulfonamide.

Functional Similarities : - Both compounds share an imidazole-sulfonamide core, a cyanogroup (cyano substituent), and heteroaromatic systems (pyrazine in the target, substituted phenyl in cyazofamid). Applications:

- Cyazofamid is a commercially available fungicide targeting mitochondrial complex III in oomycete pathogens . This suggests that the target compound’s cyanopyrazine-cyclohexyl group may confer distinct target specificity or pharmacokinetic properties.

N-[1-(3-Cyanopyrazin-2-yl)Azetidin-3-yl]-1-Ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide

Key Differences :

- The cyclohexyl group in the target compound is replaced with an azetidine (4-membered saturated ring) in this analog .

- Additional methyl and ethyl substitutions on the imidazole ring are present.

Functional Similarities : - Both compounds retain the 3-cyanopyrazine motif and imidazole-sulfonamide backbone. Implications:

Patent-Derived Sulfonamide Analogs (e.g., Example 57 from PCT/US12/036594)

Example 57: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide . Key Differences:

- Replaces the imidazole-pyrazine system with a pyrazolo-pyrimidine core.

- Introduces a chromen-4-one (flavone-like) substituent and a cyclopropyl-sulfonamide group.

Functional Similarities : - Both compounds utilize sulfonamide groups for hydrogen bonding and heteroaromatic systems for π-π interactions.

Applications : - Patent compounds like Example 57 are designed as kinase inhibitors, highlighting the versatility of sulfonamide-heteroaromatic hybrids in drug discovery .

Research Implications

The target compound’s unique combination of a rigid cyclohexyl linker and cyanopyrazine-oxygen bridge may optimize bioavailability compared to smaller-ring analogs (e.g., azetidine) or bulkier systems (e.g., chromenone).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.